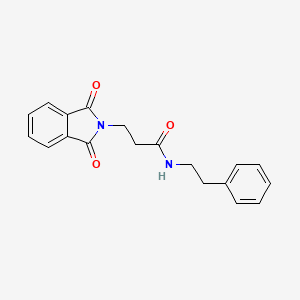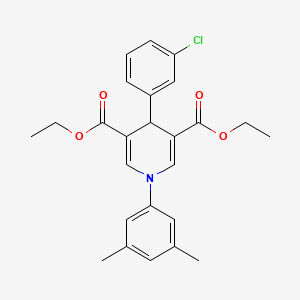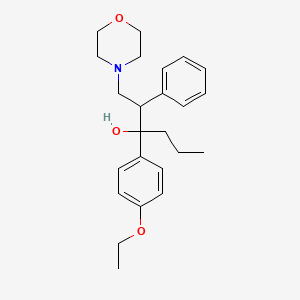![molecular formula C16H21N5O2 B11208167 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11208167.png)
2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide: is a synthetic organic compound Its chemical structure comprises a cyclohexyl group, a methoxyphenyl moiety, and a tetrazole ring
Cyclohexyl Group: A six-membered cyclic hydrocarbon with a cyclohexane backbone.
Methoxyphenyl Moiety: A phenyl ring substituted with a methoxy (OCH₃) group.
Tetrazole Ring: A five-membered heterocyclic ring containing four nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-methoxy-3-(1H-tetrazol-1-yl)benzaldehyde with cyclohexylamine, followed by acetylation of the resulting amine. The detailed steps include:
Formation of Intermediate Amine:
Industrial Production:: The industrial production of this compound involves scalable processes based on the synthetic routes described above.
Analyse Chemischer Reaktionen
Reactions::
Acetylation: The key step in the synthesis involves acetylation of the amine intermediate.
Substitution Reactions: The cyclohexyl group can undergo substitution reactions (e.g., nucleophilic substitution) under appropriate conditions.
- Cyclohexylamine
- 4-methoxy-3-(1H-tetrazol-1-yl)benzaldehyde
- Acetic anhydride or acetyl chloride
Major Products:: The major product is 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Potential as an anti-inflammatory or antitumor agent.
Chemistry: Building block for designing novel drugs.
Industry: May have applications in pharmaceuticals or agrochemicals.
Wirkmechanismus
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
. Its uniqueness lies in the combination of cyclohexyl, methoxyphenyl, and tetrazole moieties.
Eigenschaften
Molekularformel |
C16H21N5O2 |
|---|---|
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
2-cyclohexyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H21N5O2/c1-23-15-8-7-13(10-14(15)21-11-17-19-20-21)18-16(22)9-12-5-3-2-4-6-12/h7-8,10-12H,2-6,9H2,1H3,(H,18,22) |
InChI-Schlüssel |
QIKNQCOQKSLFNA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CCCCC2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/structure/B11208084.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,4-difluorobenzyl)piperidine-4-carboxamide](/img/structure/B11208089.png)
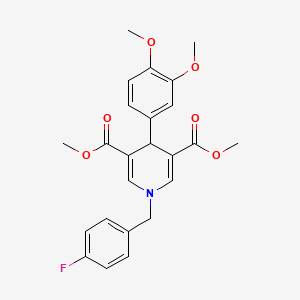

![7-(3-methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208115.png)
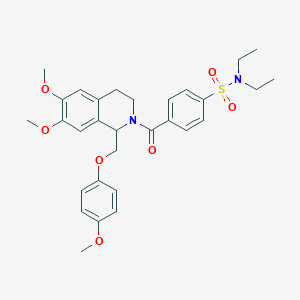
![8-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11208137.png)
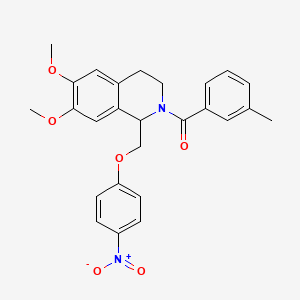
![2-{[5-(4-chlorobenzoyl)-2-furyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11208142.png)
![1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208149.png)
![N-(3,4-difluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208152.png)
